7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one
Description
Properties
CAS No. |
879926-92-8 |
|---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.436 |
IUPAC Name |
7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3 |
InChI Key |
IFHYRLLMDMBFON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic or basic conditions.
Substitution Reactions: The 3,5-dimethylphenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where the amino group replaces a leaving group on the chromen-4-one core.
Methoxylation: The 2-methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy group is added to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with enhanced properties.
Biology
Research indicates that 7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one exhibits potential biological activities:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential.
Medicine
The compound is being investigated for its therapeutic effects in treating various diseases:
- Cancer Research : Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cardiovascular Health : Its antioxidant properties may provide protective effects against cardiovascular diseases by improving endothelial function and reducing oxidative damage.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its structural features may contribute to the design of novel polymers or coatings with specific functionalities.
Case Studies
Several studies have documented the applications and effects of this compound:
-
Anticancer Activity Study :
- A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups, suggesting its potential as an anticancer agent.
-
Oxidative Stress Reduction :
- Research highlighted its ability to reduce markers of oxidative stress in animal models, indicating a protective role against oxidative damage in tissues.
Mechanism of Action
The mechanism of action of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in the analog from may increase metabolic stability but reduce hydrogen-bonding capacity compared to the amino group in the target compound .
- Position-Specific Modifications : Methoxy groups at position 3 (shared by both the target compound and the analog in ) are associated with π-π stacking interactions in kinase binding pockets, whereas hydroxy groups (e.g., neobavaisoflavone) may favor hydrogen bonding with Aβ42 .
Computational and Experimental Insights
Quantum Mechanics and Molecular Docking
- Neobavaisoflavone () demonstrated enhanced structural geometry for Aβ42 interactions in molecular docking studies due to its prenyl and hydroxy groups, which stabilize hydrophobic and polar interactions .
- The target compound’s 3,5-dimethylphenylamino group may sterically hinder binding to flat protein surfaces (e.g., Aβ42) but could favor deeper pocket penetration in kinases or G-protein-coupled receptors .
Dynamic Simulations
- Prenyl-substituted chromen-4-ones (e.g., neobavaisoflavone) show conformational flexibility, enabling adaptation to target binding sites.
Research Findings and Limitations
Data Gaps and Hypotheses
- No direct experimental data on the target compound’s biological activity are available in the provided evidence. Its hypothesized effects are inferred from structural analogs.
- The trifluoromethyl-containing analog () lacks reported activity data but shares a chromen-4-one scaffold with known kinase inhibitors, suggesting a plausible therapeutic niche .
Methodological Considerations
- Studies on neobavaisoflavone () employed quantum mechanics and molecular dynamics, which are applicable to the target compound for predicting binding modes. However, experimental validation (e.g., crystallography via SHELX programs) is critical for confirming hypotheses .
Notes
Evidence Limitations : The provided sources lack explicit data on the synthesis, crystallography, or bioactivity of the target compound. Comparisons rely on structurally related compounds.
Computational Caveats : Molecular docking results () are context-dependent and require experimental corroboration.
Substituent Trends: Methoxy and amino groups are understudied in chromen-4-ones compared to hydroxy and prenyl groups, highlighting a research gap.
Biological Activity
7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one, a chromone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of flavonoids, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Chemical Structure
The compound features a chromenone backbone substituted with a dimethylphenyl amino group and a methoxyphenyl group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 12 µM was reported against A549 lung cancer cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound showed a strong ability to scavenge free radicals, with an IC50 value of 25 µg/mL in the DPPH assay, which is comparable to well-known antioxidants such as ascorbic acid .
Table 2: Antioxidant Activity
Anti-inflammatory Effects
In addition to its anticancer and antioxidant properties, the compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a potential mechanism for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Mechanism: It reduces oxidative stress by enhancing the expression of endogenous antioxidant enzymes.
- Cytokine Modulation: By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tissues .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at three primary sites:
A. Chromenone Core
-
C-4 Carbonyl Group : Resistant to mild oxidants but susceptible to strong agents like CrO₃, potentially forming carboxylic acid derivatives.
-
Aromatic Ring : Electron-rich methoxyphenyl group oxidizes to quinones under acidic KMnO₄.
B. Amino Group
-
N–H Bond : Oxidized to nitroso or nitro groups with H₂O₂ or mCPBA, depending on reaction conditions .
Reduction Reactions
Selective reduction occurs at the following positions:
| Site | Reducing Agent | Product |
|---|---|---|
| C-4 Carbonyl | NaBH₄/CeCl₃ | Secondary alcohol |
| Aromatic nitro groups* | H₂/Pd-C | Amines (if nitro present) |
*Note: Reduction of nitro groups requires prior oxidation of the amino group .
Electrophilic Substitution
The electron-rich aromatic systems participate in:
A. Methoxyphenyl Ring
-
Nitration : Occurs at the para position to the methoxy group with HNO₃/H₂SO₄ .
-
Halogenation : Bromination (Br₂/FeBr₃) favors the ortho position relative to methoxy .
B. Dimethylphenylamino Group
-
Sulfonation : Directed to the meta position by the dimethylamino group’s steric and electronic effects.
Hydrolysis and Functional Group Interconversion
A. Methoxy Group Demethylation
-
Acidic Conditions : HI (conc.) converts methoxy to hydroxyl at 110°C .
-
Basic Conditions : Limited reactivity due to steric hindrance from adjacent substituents.
B. Amino Group Modifications
-
Acylation : Reacts with acetyl chloride to form acetamide derivatives .
-
Diazotization : Forms diazonium salts at 0–5°C, enabling Sandmeyer reactions.
Cross-Coupling Beyond Suzuki Reactions
Emerging methodologies include:
| Reaction Type | Application | Example |
|---|---|---|
| Buchwald–Hartwig | N-arylation of amino group | Coupling with aryl halides |
| Ullmann-type | C–O bond formation | Ether synthesis |
Stability and Degradation Pathways
-
Photodegradation : UV exposure induces ring-opening reactions, forming quinone methides.
-
Thermal Decomposition : Above 250°C, the chromenone core fragments into phenolic compounds.
Comparative Reactivity of Substituents
| Functional Group | Reactivity Order (Most → Least) | Key Interactions |
|---|---|---|
| Amino (-NH-) | High (nucleophilic) | Electrophilic substitution |
| Methoxy (-OCH₃) | Moderate | Directed electrophilic attack |
| Chromenone Carbonyl | Low under neutral conditions | Redox reactions |
Q & A
Q. What are the recommended synthetic routes for 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one?
Methodological Answer: The synthesis typically involves condensation reactions between substituted phenyl precursors and chromen-4-one intermediates. For example:
- Step 1: React 3,5-dimethylaniline with a chromen-4-one scaffold (e.g., 3-(2-methoxyphenyl)chromen-4-one) under reflux using a coupling agent like oxalyl chloride or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations: Optimize reaction time (typically 12-24 hours) and solvent polarity to minimize side products.
Q. How can the structural identity and purity of this compound be confirmed?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with a methanol/water mobile phase .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula C₂₄H₂₂N₂O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Apply Design of Experiments (DOE) to test variables:
| Variable | Tested Range | Optimal Condition |
|---|---|---|
| Catalyst | EDCI, DCC, None | EDCI (1.2 eq) |
| Solvent | DMF, THF, DCM | DMF (reflux) |
| Reaction Time | 6–48 hours | 18 hours |
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Cross-Validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C).
- Stability Testing: Monitor compound degradation in buffer solutions (e.g., phosphate-buffered saline) using LC-MS to rule out false negatives .
- Orthogonal Assays: Compare results from fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods .
Q. What computational approaches are suitable for studying target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinases or receptors. Focus on substituent effects (e.g., methoxy vs. dimethyl groups) on binding affinity .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the chromen-4-one core in aqueous environments .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to predict activity .
Q. How can the compound’s stability under experimental conditions be assessed?
Methodological Answer:
Q. How to evaluate ecological impact if toxicity data is unavailable?
Methodological Answer:
- Predictive Models: Apply QSAR (Quantitative Structure-Activity Relationship) tools like ECOSAR to estimate acute aquatic toxicity .
- Comparative Analysis: Use data from structurally similar compounds (e.g., 3-(4-methoxyphenyl)chromen-4-one, LD₅₀ > 500 mg/kg in rodents) .
- Preliminary Assays: Conduct Daphnia magna immobilization tests at 10–100 ppm concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
